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Compound of Interest

Compound Name: 3,4-Di-O-acetyl-d-arabinal

Cat. No.: B017952

CAS Number: 3945-17-3

This technical guide provides a comprehensive overview of 3,4-Di-O-acetyl-d-arabinal, a key
chiral building block in synthetic organic chemistry. The information is tailored for researchers,
scientists, and professionals in drug development, focusing on its synthesis, chemical
properties, and applications.

Chemical and Physical Properties

3,4-Di-O-acetyl-d-arabinal is a derivative of the pentose sugar D-arabinose. Its structure
incorporates a glycal moiety, characterized by a double bond between carbons 1 and 2 of the
pyranose ring. This feature makes it a versatile intermediate for various chemical
transformations.
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Property Value Source
CAS Number 3945-17-3 [1112]
Molecular Formula CoH1205 [1][3]
Molecular Weight 200.19 g/mol [3]

[(3R,4S)-4-acetyloxy-3,4-
IUPAC Name _ [3]
dihydro-2H-pyran-3-yl] acetate

Appearance Colorless to yellow liquid

Storage Temperature 2-8°C [1]

Synthesis of 3,4-Di-O-acetyl-d-arabinal

The synthesis of 3,4-Di-O-acetyl-d-arabinal typically starts from the readily available
monosaccharide, D-arabinose. The process involves two key transformations: peracetylation of
the sugar followed by the formation of the glycal.

Experimental Protocol: Synthesis from D-Arabinose

While a specific detailed protocol for 3,4-Di-O-acetyl-d-arabinal is not readily available in the
provided search results, a general procedure for the synthesis of glycals from the
corresponding peracetylated sugars can be outlined. This process typically involves the
reduction of an acetylated glycosyl halide.

Step 1: Peracetylation of D-Arabinose

o D-arabinose is treated with an excess of acetic anhydride in the presence of a catalyst, such
as pyridine or sodium acetate, to acetylate all hydroxyl groups, yielding a tetra-O-acetyl-D-
arabinopyranose.

e The reaction mixture is typically stirred at room temperature or gently heated to ensure
complete reaction.

e The peracetylated sugar is then isolated and purified.

Step 2: Formation of the Glycosyl Halide
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e The peracetylated arabinose is then converted to the corresponding glycosyl halide, typically
a bromide or chloride. This is often achieved by reacting the peracetylated sugar with a
solution of hydrogen bromide in acetic acid.

Step 3: Reductive Elimination to Form the Glycal

e The resulting acetylated glycosyl halide is subjected to reductive elimination to form the
double bond characteristic of the glycal. A common method involves the use of a reducing
agent, such as zinc dust, in the presence of an acid, like acetic acid.

o This reaction is typically carried out in a suitable solvent, such as a mixture of water and an
organic solvent.

» Following the reaction, the product, 3,4-Di-O-acetyl-d-arabinal, is extracted and purified by
column chromatography.

The overall yield for this type of transformation can be moderate to good, depending on the
specific reaction conditions and the purity of the intermediates.

Applications in Drug Development and Organic
Synthesis

3,4-Di-O-acetyl-d-arabinal serves as a valuable chiral precursor in the synthesis of a variety of
biologically active molecules, most notably in the development of nucleoside analogues with
potential antiviral and anticancer properties.[4][5]

Synthesis of 2'-Deoxy-L-nucleosides

A significant application of arabinal derivatives is in the synthesis of L-nucleosides, which are
enantiomers of the naturally occurring D-nucleosides. These L-nucleoside analogues have
shown promising therapeutic potential due to their increased stability against enzymatic
degradation.[2][4]

The synthesis of 2'-deoxy-L-nucleosides can be achieved from L-arabinose, the enantiomer of
D-arabinose.[4] The process would mirror the synthesis of D-nucleosides, utilizing the
corresponding L-arabinal derivative.
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The Ferrier Rearrangement

As a glycal, 3,4-Di-O-acetyl-d-arabinal can undergo the Ferrier rearrangement. This reaction
involves the allylic rearrangement of the glycal in the presence of a Lewis acid and a
nucleophile (such as an alcohol) to yield 2,3-unsaturated glycosides.[6][7][8][9][10] This
rearrangement is a powerful tool for the synthesis of various carbohydrate derivatives and
other complex molecules.[6][7][8]

The general mechanism involves the formation of a delocalized allyloxocarbenium ion
intermediate, which then reacts with the nucleophile.[6]

Logical Workflow for Synthesis of Nucleoside
Analogues

The following diagram illustrates the general synthetic pathway from a starting pentose sugar
to a target nucleoside analogue, highlighting the role of the di-O-acetyl-arabinal intermediate.
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General Synthetic Pathway to Nucleoside Analogues
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Caption: Synthetic route from D-arabinose to a nucleoside analogue.
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Conclusion

3,4-Di-O-acetyl-d-arabinal is a versatile and important chiral intermediate in organic synthesis.
Its preparation from D-arabinose, while requiring multiple steps, provides access to a valuable
building block for the synthesis of complex molecules, particularly nucleoside analogues with
potential therapeutic applications. The reactivity of its glycal structure, especially in reactions
like the Ferrier rearrangement, further expands its synthetic utility. This guide provides a
foundational understanding for researchers looking to utilize this compound in their synthetic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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